7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyrimidine ring, with a phenyl group at the 7-position and a cyano group at the 3-position.
Mechanism of Action
Target of Action
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex compound with multiple potential targets. It has been found to have significant inhibitory activity against the Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, playing a vital role in B-cell maturation and function .
Mode of Action
The compound interacts with its target, BTK, by binding to the enzyme’s active site, thereby inhibiting its function . This inhibition disrupts the B-cell antigen receptor signaling pathway, leading to changes in B-cell function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the B-cell antigen receptor signaling pathway . By inhibiting BTK, the compound disrupts this pathway, potentially affecting B-cell maturation and function .
Result of Action
The inhibition of BTK by this compound can lead to changes in B-cell function . This could potentially result in altered immune responses, making the compound of interest for the treatment of diseases involving B-cells .
Biochemical Analysis
Biochemical Properties
It has been found to be involved in the Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo . This reaction is highly enantioselective and provides an efficient approach for the synthesis of chiral 4,5,6,7-tetrahydropyrazolo .
Cellular Effects
Some compounds with similar structures have shown cytotoxicity against breast cancer cell lines
Molecular Mechanism
It is known to be involved in the Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-phenylpyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization with formamide. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with unique electronic properties
Comparison with Similar Compounds
- 7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Comparison: Compared to its analogs, 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the phenyl group at the 7-position enhances its lipophilicity, potentially improving its ability to cross cell membranes. The cyano group at the 3-position also provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with varying biological activities .
Properties
IUPAC Name |
7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-11-9-16-17-12(6-7-15-13(11)17)10-4-2-1-3-5-10/h1-7,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIMLAZQABXLEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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